Acetic acid, bromo(triphenylphosphoranylidene)-, methyl ester
CAS No.: 13504-77-3
Cat. No.: VC17475762
Molecular Formula: C21H18BrO2P
Molecular Weight: 413.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13504-77-3 |
---|---|
Molecular Formula | C21H18BrO2P |
Molecular Weight | 413.2 g/mol |
IUPAC Name | methyl 2-bromo-2-(triphenyl-λ5-phosphanylidene)acetate |
Standard InChI | InChI=1S/C21H18BrO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Standard InChI Key | OHTLVGBGUQAOJZ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Introduction
Structural and Chemical Properties
The compound’s structure features a triphenylphosphoranylidene group bonded to a bromo-substituted acetate ester. The presence of bromine introduces electronic effects that modulate the reactivity of the phosphoranylidene ylide, a key intermediate in Wittig-type reactions .
Molecular Characteristics
-
Molecular Formula: Hypothetically derived as (based on methyl (triphenylphosphoranylidene)acetate [CHOP] with bromine substitution).
-
Molecular Weight: ~414.25 g/mol (calculated by adding bromine’s atomic mass to the base compound’s 334.35 g/mol ).
-
Key Functional Groups:
-
Triphenylphosphoranylidene (electron-deficient ylide).
-
Bromoacetate ester (electron-withdrawing bromine atom).
-
Physical Properties (Inferred from Analogs)
The bromine atom likely enhances the compound’s polarity compared to non-halogenated analogs, affecting its crystallization behavior and solubility .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is hypothesized to form via bromination of methyl (triphenylphosphoranylidene)acetate or through a modified Wittig reagent preparation:
Hypothetical Route:
-
Bromination of Precursor:
-
Isolation and Purification:
Reaction Suitability
-
Wittig Olefination: Reacts with aldehydes to form β-bromo-α,β-unsaturated esters, enabling access to halogenated alkenes .
Example: -
Pyrazole Synthesis: Potential use in cycloadditions with diazo compounds, analogous to non-brominated analogs .
Applications in Organic Synthesis
Halogenated Alkene Preparation
The bromo-substituted ylide facilitates the synthesis of bromoalkenes, which serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) . For instance:
-
Palladium-Catalyzed Coupling: Bromoalkenes derived from this reagent undergo Suzuki reactions with arylboronic acids to form biaryl systems.
Heterocycle Construction
Reaction with methyl diazoacetate in the presence of triethylamine may yield bromo-substituted pyrazoles, expanding access to pharmacologically relevant heterocycles .
Comparative Analysis with Non-Brominated Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume